molecular formula C11H17NO B3148267 2-(Pentan-3-yloxy)aniline CAS No. 640767-47-1

2-(Pentan-3-yloxy)aniline

Cat. No.: B3148267
CAS No.: 640767-47-1
M. Wt: 179.26 g/mol
InChI Key: HOVIGOFLFFJROL-UHFFFAOYSA-N
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Description

. This compound features an aniline group substituted with a pentan-3-yloxy group at the ortho position, making it a derivative of aniline.

Scientific Research Applications

2-(Pentan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and polymers

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and damage to organs through prolonged or repeated exposure . It is suspected of causing genetic defects and cancer .

Future Directions

The future directions for 2-(Pentan-3-yloxy)aniline could involve its use in the synthesis of other compounds. For instance, the stereoselective Michael addition of 2-(pentan-3-yloxy)acetaldehyde to N-[(Z)-2-nitroethenyl]acetamide is a key step in the organocatalytic synthesis of oseltamivir, the active ingredient in the anti-influenza drug Tamiflu .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yloxy)aniline typically involves the reaction of 2-aminophenol with 3-pentanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-aminophenol is replaced by the pentan-3-yloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yloxy)aniline involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylbutyl)aniline: Similar structure but with a different alkyl group.

    2-(2-Aminophenyl)pentan-2-ol: Contains an additional hydroxyl group.

    2-(1-Methylbut-2-en-1-yl)aniline: Features a different alkyl substituent.

Uniqueness

2-(Pentan-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

2-pentan-3-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVIGOFLFFJROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306958
Record name 2-(1-Ethylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640767-47-1
Record name 2-(1-Ethylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640767-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Ethylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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